n-(2,4-Difluorobenzyl)acetamide
Description
N-(2,4-Difluorobenzyl)acetamide is a fluorinated acetamide derivative characterized by a 2,4-difluorobenzyl group attached to the nitrogen atom of an acetamide moiety. Its molecular formula is C₉H₈F₂NO, with a molecular weight of 193.17 g/mol.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H9F2NO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
NJVNSKAXUISGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of 2,4-Difluorobenzylamine
The most straightforward and commonly employed method for synthesizing this compound involves the acetylation of 2,4-difluorobenzylamine with acetic anhydride. This reaction proceeds under controlled conditions, typically at ambient or slightly elevated temperatures, to yield the acetamide product. The reaction mechanism involves nucleophilic attack by the amine group on the acetic anhydride carbonyl carbon, followed by elimination of acetic acid.
-
$$
\text{2,4-Difluorobenzylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid}
$$ Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.
Multi-step Synthesis via Acid Chloride Intermediate
An alternative synthetic route involves the formation of the acid chloride derivative of acetic acid, which then reacts with 2,4-difluorobenzylamine to form the amide bond. This method is particularly useful when higher reactivity or yields are desired.
Step 1: Conversion of acetic acid to acetyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, often catalyzed by dimethylformamide (DMF).
Step 2: Reaction of acetyl chloride with 2,4-difluorobenzylamine in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Advantages: This approach can provide better control over reaction conditions and purity, especially on a larger scale.
Purification: Similar to the direct acetylation method, recrystallization or chromatography is used to isolate the final product.
Synthesis as an Intermediate in Complex Molecule Preparations
This compound also appears as an intermediate or substructure in the synthesis of more complex pharmaceutical agents, such as certain impurities or analogues related to dolutegravir, an anti-retroviral drug. In these multi-step syntheses, the compound is often prepared by amidation reactions involving protected keto or ester intermediates, followed by deprotection steps.
Example: A multi-step method involving keto group protection, ester hydrolysis, acid chloride formation, and subsequent reaction with 2,4-difluorobenzylamine has been reported for synthesizing related amide derivatives.
Scale: These syntheses have been performed on gram scales (2–10 g), demonstrating scalability.
Characterization: Products are confirmed by IR, NMR (¹H and ¹³C), mass spectrometry, and high-performance liquid chromatography (HPLC) purity analysis.
Data Tables Summarizing Preparation Methods
Research Discoveries and Analytical Characterization
Biological Relevance: The fluorine substituents at the 2 and 4 positions enhance binding affinity and selectivity toward molecular targets such as enzymes or receptors, making this compound valuable in pharmaceutical research.
Stability: The compound exhibits good chemical stability under normal laboratory conditions, with susceptibility to hydrolysis under strong acidic or basic environments.
-
Infrared (IR): Characteristic absorption bands for amide NH (~3300–3450 cm⁻¹) and carbonyl C=O (~1650–1750 cm⁻¹).
Nuclear Magnetic Resonance (NMR): ¹H NMR shows signals corresponding to benzyl protons and acetamide methyl group; ¹³C NMR displays carbonyl carbon and aromatic carbons, with splitting patterns influenced by fluorine coupling.
Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 185.17 g/mol.
High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% purity after purification.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(2,4-difluorophenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Key Structural and Functional Insights
Halogenation Effects: Fluorine Substitution: The 2,4-difluorobenzyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-(4-fluorobenzyl)acetamide) . Chlorine vs. Bromine: Chloroacetamide derivatives (e.g., 2-chloro-N-(4-fluorobenzyl)acetamide) are reactive intermediates, whereas brominated analogs (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) exhibit improved crystallinity and packing stability .
Heterocyclic Modifications :
- Triazole and Thiophene Derivatives : Introducing heterocycles (e.g., triazole in , thiophene in ) expands target selectivity . For example, the triazole moiety in enhances antifungal activity by mimicking purine bases in pathogens.
Conformational Flexibility :
- Dihedral angles (79.40° vs. 66.4° in ) influence molecular rigidity and binding affinity . The larger angle in this compound derivatives may facilitate interactions with hydrophobic enzyme pockets .
Sulfonamide vs. Acetamide Core :
Antimicrobial Activity
This compound derivatives demonstrate broad-spectrum antimicrobial activity , with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli . Comparatively, triazole-modified analogs (e.g., ) show enhanced antifungal activity (IC₅₀ = 2.5 µM against Candida albicans) due to improved membrane penetration .
Enzyme Inhibition
- Lp-PLA2 Inhibition : Derivatives like rilapladib (IC₅₀ = 0.23 nM) incorporate the 2,4-difluorobenzyl group to optimize phospholipase A2 inhibition , critical in treating atherosclerosis .
- Sodium Channel Modulation : Compound D () uses a 3,4-difluorobenzyl-acetamide scaffold to block tetrodotoxin-sensitive sodium channels, reducing neuropathic pain .
Q & A
Q. What are the standard synthetic routes for N-(2,4-difluorobenzyl)acetamide, and how can reaction progress be monitored?
this compound is typically synthesized via alkylation of an acetamide precursor with 1-(bromomethyl)-2,4-difluorobenzene. A common protocol involves stirring the acetamide derivative (e.g., N-(4-sulfonamidophenyl)acetamide) with potassium carbonate in acetonitrile at 343 K, followed by addition of the bromomethyl reagent. Reaction progress is monitored using thin-layer chromatography (TLC). Post-reaction, extraction with chloroform and purification via column chromatography (petroleum ether/ethyl acetate) yield the product .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and purity, while IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry provides molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and hydrogen-bonding networks. Data refinement via SHELXL achieves R values <0.05 .
Advanced Research Questions
Q. How do weak intermolecular interactions influence the crystal packing of this compound derivatives?
In related compounds (e.g., N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide), weak C–H···O hydrogen bonds form 2D networks parallel to the (001) plane. These interactions, along with van der Waals forces, stabilize the lattice. Dihedral angles between aromatic rings (e.g., 79.40° in ) dictate molecular conformation and packing efficiency .
Q. What challenges arise in refining crystallographic data for fluorinated acetamides, and how are they addressed?
Fluorine’s high electron density complicates absorption corrections and thermal parameter refinement. Multi-scan methods (e.g., SADABS) mitigate absorption errors. Anisotropic displacement parameters for non-H atoms and constrained H-atom positions improve model accuracy. SHELXL’s extinction correction handles intensity scaling, achieving R1 <0.05 and wR2 <0.15 .
Q. How can researchers resolve contradictions between computational and experimental data for this compound?
Discrepancies in bond lengths or angles (e.g., C–F vs. DFT-predicted values) are resolved by cross-validating SCXRD data with spectroscopic results. For example, NMR coupling constants verify fluorine’s electronic effects, while Hirshfeld surface analysis quantifies intermolecular interactions .
Methodological and Analytical Focus
Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?
- Automated purification : Flash chromatography systems with UV detection streamline separation.
- Parallel reactions : Microscale reactions in multi-well plates with TLC monitoring reduce reagent waste.
- Crystallization : Slow evaporation of acetone/ethyl acetate mixtures yields diffraction-quality crystals .
Q. How do substituents on the benzyl group affect biological activity?
Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative studies with non-fluorinated analogs show improved antimicrobial activity in sulfonamide derivatives, likely due to increased hydrophobicity and target binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
